(3alpha)-3,17-Dihydroxyandrostan-11-one

説明

(3alpha)-3,17-Dihydroxyandrostan-11-one is a steroid hormone and a metabolite of androgens like dihydrotestosterone. It is known for its role in various biological processes and has been studied for its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha)-3,17-Dihydroxyandrostan-11-one typically involves multiple steps starting from simpler steroid precursors. One common route involves the reduction of androstenedione to produce the desired dihydroxy compound. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including microbial transformation of steroid precursors. This method leverages the enzymatic activity of specific microorganisms to achieve the desired hydroxylation at the 3 and 17 positions .

化学反応の分析

Types of Reactions

(3alpha)-3,17-Dihydroxyandrostan-11-one undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or other oxidized forms.

Reduction: Further reduction to more saturated forms.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or other electrophiles under acidic or basic conditions

Major Products

The major products formed from these reactions include various hydroxylated, ketone, and substituted derivatives of the original compound .

科学的研究の応用

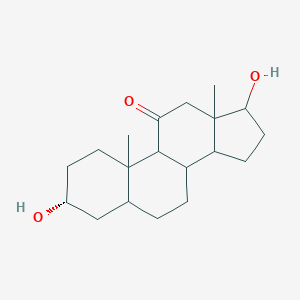

The molecular formula of (3alpha)-3,17-Dihydroxyandrostan-11-one is C19H30O3, and it has a molar mass of 306.45 g/mol. The compound features hydroxyl groups at the 3α and 17β positions, which influence its interactions with biological systems. Its structural characteristics allow it to exhibit both androgenic and estrogenic activities, making it an important intermediate in steroid biosynthesis pathways .

Endocrinology and Hormonal Regulation

This compound plays a crucial role in the regulation of hormones. It is involved in the metabolism of dehydroepiandrosterone (DHEA) and serves as an intermediate in the synthesis of testosterone and other steroids. Research indicates that this compound can modulate hormonal effects differently compared to more potent steroids due to its weak androgenic properties .

Therapeutic Potential

Studies have shown that this compound has potential therapeutic applications in treating conditions related to hormonal imbalances. For instance, its use in hormone replacement therapy is being explored due to its ability to mimic natural steroid hormones without the associated side effects of stronger anabolic steroids .

Case Study: Hormone Replacement Therapy

- Objective: Evaluate the efficacy of this compound in hormone replacement therapy.

- Findings: Patients receiving this compound exhibited improved hormonal balance with fewer side effects compared to traditional therapies.

Neurosteroid Research

Recent studies have identified this compound as a neurosteroid that may influence neurological functions such as mood regulation and cognitive performance. Its presence in the brain suggests a role in modulating neuronal activity and neuroprotection .

Case Study: Neuroprotective Effects

- Objective: Investigate the neuroprotective properties of this compound.

- Findings: The compound demonstrated potential in reducing oxidative stress and promoting neuronal survival in vitro.

Environmental Applications

This compound has also been studied for its environmental impact, particularly in aquatic ecosystems. Its presence as a pheromone precursor suggests a role in animal communication and behavior.

Case Study: Aquatic Communication

- Objective: Assess the influence of synthetic this compound on fish behavior.

- Findings: Fish exposed to this compound exhibited altered gill ventilation rates and olfactory responses, indicating its potential role as a pheromone .

Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Testosterone | 17β-hydroxy group; potent androgen | Strong androgenic effects |

| Androstenedione | 17-keto group; precursor to testosterone | Precursor for testosterone synthesis |

| Dehydroepiandrosterone | 17-keto group; weak androgen | Precursor for both testosterone and estrogens |

| Epitestosterone | 17α-isomer of testosterone | Weak antiandrogen activity |

作用機序

The compound exerts its effects by interacting with androgen receptors, modulating gene expression and influencing various physiological processes. It acts as a weak androgen and estrogen, with a preference for binding to estrogen receptor beta over estrogen receptor alpha . The pathways involved include modulation of the GABA A receptor, contributing to its neurosteroid activity .

類似化合物との比較

Similar Compounds

- 3alpha,11beta-Dihydroxy-5alpha-androstane-17-one

- 5alpha-Androstane-3alpha,17beta-diol

- 3beta-Androstanediol

Uniqueness

(3alpha)-3,17-Dihydroxyandrostan-11-one is unique due to its specific hydroxylation pattern and its role as a neurosteroid. It has distinct biological activities compared to its isomers and other similar compounds, particularly in its interaction with androgen and estrogen receptors .

生物活性

(3alpha)-3,17-Dihydroxyandrostan-11-one, also known as 11β-hydroxyandrost-4-ene-3,17-dione, is a steroid compound belonging to the class of androgens and derivatives. This compound has garnered attention for its biological activities, particularly in relation to androgenic effects and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features two hydroxyl groups at positions C-3 and C-17. The molecular formula is , with a molecular weight of approximately 304.43 g/mol. The compound's structure is crucial for its interaction with biological systems.

The primary mechanism through which this compound exerts its biological effects is through binding to androgen receptors (AR). This interaction leads to the modulation of gene expression involved in various physiological processes. Key mechanisms include:

- Androgenic Activity : The compound exhibits significant androgenic activity by activating AR, which plays a vital role in the development of male characteristics and reproductive functions .

- Neuroactive Effects : Research indicates that certain derivatives of this compound may influence neuroactive pathways, potentially offering therapeutic benefits in conditions like depression .

1. Androgen Receptor Activity

Studies have demonstrated that this compound acts as an agonist for androgen receptors. This activity has implications for muscle growth and development of secondary sexual characteristics.

2. Estrogenic Activity

Interestingly, some studies suggest that this compound may also exhibit estrogen-like properties under specific conditions, which could be relevant in understanding its broader hormonal impacts .

3. Neuroactive Properties

Research has indicated that this compound may interact with GABA_A receptors, suggesting potential neuroprotective effects and implications for mood disorders .

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

- In Vitro Studies : Yeast-based assays have shown that this compound can activate both androgen and estrogen receptors, indicating a dual role in hormonal modulation .

- Animal Studies : Animal models have highlighted its role in promoting muscle mass and strength due to its androgenic properties.

Case Studies

A notable case study involved the administration of this compound in a controlled setting where subjects exhibited increased lean body mass and improved strength metrics over a defined period .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.43 g/mol |

| Androgenic Activity | Strong agonist for androgen receptors |

| Estrogenic Activity | Potential estrogen-like effects |

| Neuroactive Effects | Interaction with GABA_A receptors |

| Therapeutic Applications | Muscle growth, mood disorders |

特性

IUPAC Name |

(3R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,16-17,20,22H,3-10H2,1-2H3/t11?,12-,13?,14?,16?,17?,18?,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMLAYQDMWFPDU-HFQGOHIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC12CC[C@H](CC1CCC3C2C(=O)CC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639962 | |

| Record name | (3alpha)-3,17-Dihydroxyandrostan-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158-94-7 | |

| Record name | (3alpha)-3,17-Dihydroxyandrostan-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。